molecular formula C17H25N3O3S B4864310 N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B4864310
M. Wt: 351.5 g/mol
InChI Key: QFHHRKDZGZMNNC-LDADJPATSA-N
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Description

N’-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

Aldehyde/Ketone+HydrazideHydrazone+Water\text{Aldehyde/Ketone} + \text{Hydrazide} \rightarrow \text{Hydrazone} + \text{Water} Aldehyde/Ketone+Hydrazide→Hydrazone+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is unique due to its specific structural features, such as the presence of an ethylsulfonyl group and a piperidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar hydrazones.

Properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-3-14-7-9-15(10-8-14)12-18-19-17(21)16-6-5-11-20(13-16)24(22,23)4-2/h7-10,12,16H,3-6,11,13H2,1-2H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHRKDZGZMNNC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 3
N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 4
N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 5
N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 6
N'-[(E)-(4-ethylphenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide

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